molecular formula C11H12FNO2S B7678059 3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide

カタログ番号: B7678059
分子量: 241.28 g/mol
InChIキー: GZTGPQRXTWAKQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It is a potent and selective inhibitor of the mutant EGFR, which is commonly found in NSCLC patients.

作用機序

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide inhibits the activity of mutant EGFR by binding to the ATP-binding pocket of the receptor, thereby preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell death. This compound is highly selective for mutant EGFR and has minimal activity against wild-type EGFR or other tyrosine kinases, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells harboring EGFR T790M mutations. In addition, this compound has been shown to reduce tumor growth and metastasis in preclinical models of NSCLC. In clinical trials, this compound has been well-tolerated and has demonstrated a favorable safety profile, with few serious adverse events reported.

実験室実験の利点と制限

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, which allows for the use of lower concentrations and reduces the risk of off-target effects. However, this compound is a relatively new drug and may not be readily available in all labs. In addition, the synthesis of this compound is complex and may require specialized equipment and expertise.

将来の方向性

Several future directions for the research and development of 3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide are possible. One direction is to investigate the optimal dosing and scheduling of this compound in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy. Another direction is to explore the use of this compound in other types of cancer that harbor EGFR mutations, such as head and neck cancer. Finally, the development of novel EGFR TKIs with improved potency and selectivity for mutant EGFR, such as this compound, is an important area of research for the treatment of NSCLC and other EGFR-driven cancers.
Conclusion:
In conclusion, this compound is a potent and selective third-generation EGFR TKI used in the treatment of NSCLC. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in preclinical and clinical studies and has the potential to improve the treatment outcomes for NSCLC patients with EGFR T790M mutations.

合成法

The synthesis of 3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide involves several steps, including the preparation of the key intermediate, 3-fluoro-4-methoxyaniline, and the coupling reaction with propargyl bromide. The final product is obtained after several purification steps, including recrystallization and column chromatography. The synthesis of this compound has been described in detail in several publications, including the original patent and subsequent research articles.

科学的研究の応用

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide has been extensively studied in preclinical and clinical settings for the treatment of NSCLC. In preclinical studies, this compound has been shown to be highly effective against NSCLC cells harboring EGFR T790M mutations, which are resistant to first- and second-generation EGFR TKIs. In clinical trials, this compound has demonstrated high response rates and prolonged progression-free survival in NSCLC patients with EGFR T790M mutations. This compound has also been investigated in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity.

特性

IUPAC Name

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2S/c1-4-8-13(3)16(14,15)11-7-5-6-10(12)9(11)2/h1,5-7H,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTGPQRXTWAKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N(C)CC#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。